Methyl 2-[2-thiazolin-2-ylthio]acetate
Description
Methyl 2-[2-thiazolin-2-ylthio]acetate (CAS: 22623-64-9) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₉NO₂S₂ . Its structure comprises a 4,5-dihydrothiazole (thiazoline) ring linked via a thioether (-S-) group to a methyl ester moiety. This compound is primarily utilized as a synthetic intermediate in organic and pharmaceutical chemistry, owing to its reactive thioether and ester functionalities.
Properties
CAS No. |
22623-64-9 |
|---|---|
Molecular Formula |
C6H9NO2S2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C6H9NO2S2/c1-9-5(8)4-11-6-7-2-3-10-6/h2-4H2,1H3 |
InChI Key |
SNDXDCSLMVEGHZ-UHFFFAOYSA-N |
SMILES |
COC(=O)CSC1=NCCS1 |
Canonical SMILES |
COC(=O)CSC1=NCCS1 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Methyl 2-[2-thiazolin-2-ylthio]acetate exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including multi-drug resistant organisms.
- Mechanism of Action : The thiazole moiety contributes to the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death. For instance, derivatives of thiazole have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.7 to 2.8 µg/mL .
-
Case Studies :
- A study highlighted a series of thiazole derivatives that were synthesized and tested against clinically relevant bacterial strains. The most potent compounds demonstrated MIC values comparable to established antibiotics like vancomycin .
- Another investigation focused on the synthesis of thiazole-based compounds that exhibited promising antibacterial activity against E. coli and Bacillus cereus, outperforming conventional antibiotics in certain instances .
Anticancer Properties
The anticancer potential of this compound has been explored through various research studies.
- In Vitro Studies : Compounds derived from thiazole have been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, certain thiazole derivatives were found to be effective against human lung adenocarcinoma cells (A549) with IC50 values indicating significant cytotoxicity .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring can enhance anticancer activity. For instance, the introduction of specific functional groups has been linked to increased selectivity and potency against cancer cell lines .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Research Findings : Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which these compounds may alleviate inflammation .
- Potential Applications : Given its anti-inflammatory effects, there is potential for this compound to be developed into treatments for conditions such as arthritis or other inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Thiazoline Derivatives
- Methyl 2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetate (CAS: 94644-35-6) Molecular Formula: C₇H₉NO₃S Key Features: A fully unsaturated thiazole ring with a hydroxymethyl (-CH₂OH) substituent, enhancing hydrophilicity. Applications: Used in drug discovery for modifying solubility and bioavailability .
- Applications: Intermediate in synthesizing bioactive molecules with enhanced stability .
Imidazole and Pyrimidine Derivatives
Ethyl 2-(2,5-Diphenyl-1H-imidazol-4-yl)acetate
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate
Functional Group Variations
Thioether-Containing Esters
Methyl 2-(Methylthio)acetate
2-(Tetradecylthio)acetic Acid
Aromatic and Fluorinated Analogues
Methyl 2-Phenylacetoacetate
- Methyl 2-Amino-2-(4-((Trifluoromethyl)thio)phenyl)acetate Molecular Formula: C₁₀H₁₀F₃NO₂S Key Features: Trifluoromethylthio (-SCF₃) group, improving metabolic stability. Applications: Pharmaceutical intermediate for CNS-targeted drugs .
Preparation Methods
Alkali-Mediated Reaction with Methyl Bromoacetate
One well-documented method involves reacting a thiazoline-thiol intermediate with methyl bromoacetate in an alkaline medium. The process is as follows:
- The thiazoline-thiol compound (e.g., 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl-thiol analog) is dissolved in a suitable solvent such as ethanol.
- Anhydrous sodium carbonate or another base is added to generate the thiolate anion.
- Methyl bromoacetate is introduced dropwise, and the mixture is stirred at room temperature or refluxed to promote nucleophilic substitution at the bromoacetate.
- The reaction typically yields this compound derivatives in moderate to good yields (around 66% reported).
- The product is isolated by filtration, washing, and recrystallization from hot distilled water or ethanol.
Key spectral features confirming the product include:
- Disappearance of the S-H absorption band (~2530 cm⁻¹) indicating thiol consumption.
- Appearance of ester C=O absorption near 1708 cm⁻¹ in IR spectra.
This method is illustrated in the synthesis of methyl 2-((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)thio)acetate, which shares close structural features with this compound.
Stepwise Synthesis via Thiazole Ring Formation and Acetylation
Another approach involves:
- Starting with the reaction of chloroacetaldehyde and thiourea to form 2-aminothiazole intermediates.
- Acetylation of these intermediates with 2-chloroacetyl chloride in the presence of triethylamine under cold conditions (ice bath) to yield 2-chloroacetamido-thiazole derivatives.
- Subsequent nucleophilic substitution of the chloro group by a thiol derivative (such as mercaptoheterocycles) in the presence of potassium carbonate in acetone at room temperature.
- The final product, this compound or related esters, is isolated after solvent evaporation, washing, and recrystallization.
This multi-step synthesis allows for structural variations and functional group tolerance and is supported by TLC monitoring and spectral characterization.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkali-mediated methylation | Thiazoline-thiol intermediate | Methyl bromoacetate, Na2CO3, EtOH | ~66 | Simple, direct alkylation; requires base; moderate yield |
| Stepwise thiazole acetylation | Chloroacetaldehyde + thiourea | 2-Chloroacetyl chloride, TEA, K2CO3 | Variable | Multi-step; allows substitution with various thiols |
Research Findings and Notes
- The alkali-mediated methylation method is straightforward and effective for synthesizing this compound derivatives with good purity and yield. The reaction proceeds via nucleophilic substitution of the thiolate anion on methyl bromoacetate.
- The stepwise synthesis starting from chloroacetaldehyde and thiourea offers versatility in generating various thiazole and thiazoline derivatives, including methyl esters, by controlling the substitution pattern on the ring and the thiol used in the final step.
- Spectroscopic data such as IR, NMR, and mass spectrometry provide confirmation of the successful synthesis, with characteristic signals for the thiazoline ring, ester carbonyl, and disappearance of thiol protons.
- Reaction monitoring by thin-layer chromatography (TLC) is essential to determine the completion of each step, especially in multi-step syntheses.
- Purification typically involves recrystallization from ethanol or water, depending on the solubility of the product.
Q & A
Q. What experimental approaches can confirm the compound’s potential as a drug delivery carrier?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

